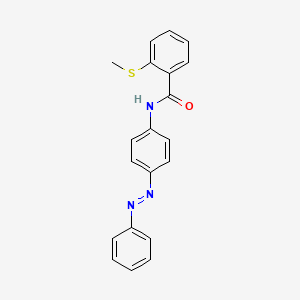![molecular formula C13H11N5O3 B14160247 1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 7499-84-5](/img/structure/B14160247.png)
1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development .
Preparation Methods
The synthesis of 1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine with benzoyl chloride in the presence of a base such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and reagents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of EGFR proteins, which play a critical role in cell survival, growth, and differentiation . By binding to these proteins, the compound can prevent cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can be compared with other triazolopyrimidine derivatives, such as:
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: Known for its antitumor activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant inhibitory activity against CDK2, a target for cancer treatment.
1,2,4-Triazole derivatives: Widely studied for their pharmacological potentials, including antibacterial, antifungal, and anticancer activities. The uniqueness of this compound lies in its specific structure and its ability to target EGFR proteins effectively.
Properties
CAS No. |
7499-84-5 |
|---|---|
Molecular Formula |
C13H11N5O3 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
1-benzoyl-4,6-dimethyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C13H11N5O3/c1-16-10-9(12(20)17(2)13(16)21)18(15-14-10)11(19)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
ITDCPYUALFOWDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(N=N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


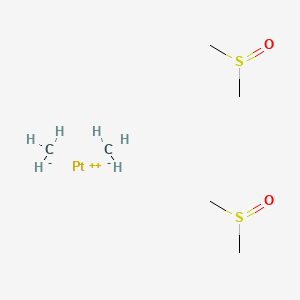
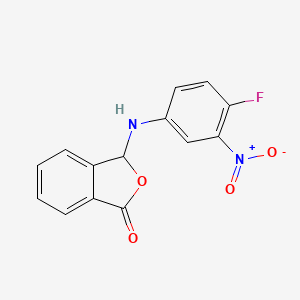
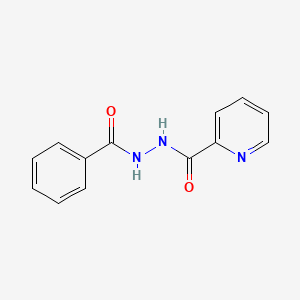
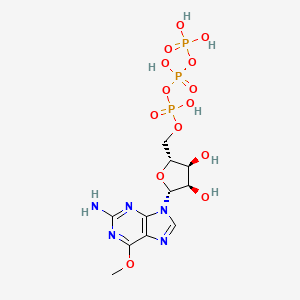

![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
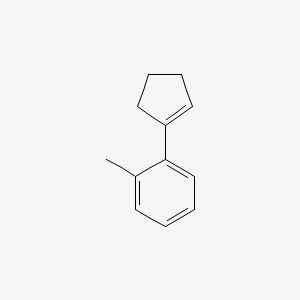
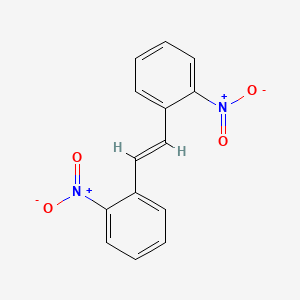
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
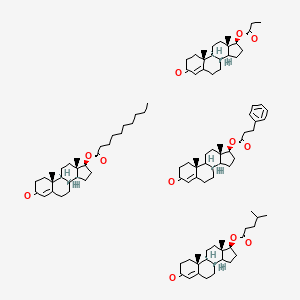
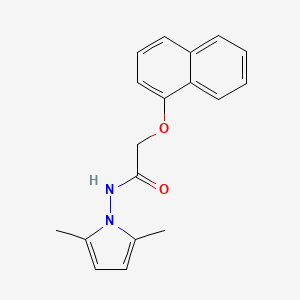
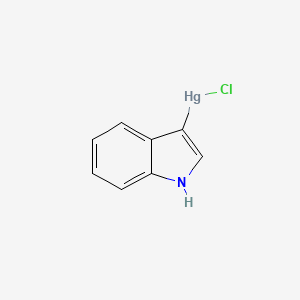
![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
